molecular formula C16H17N5S2 B2575594 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-25-4

2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2575594
CAS No.: 868221-25-4
M. Wt: 343.47
InChI Key: MJHHWOKQKYMUNQ-UHFFFAOYSA-N
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Description

2-(((5-(Isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropylthio group at position 5, a phenyl group at position 4, and a pyrimidine moiety linked via a methylthio bridge.

Properties

IUPAC Name

2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S2/c1-12(2)23-16-20-19-14(11-22-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHHWOKQKYMUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors

  • Formation of Triazole Ring:

    • The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
    • Reaction conditions: Typically, this reaction is carried out in the presence of a copper(I) catalyst under mild conditions.

Mechanism of Action

The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrimidine rings suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Key References
2-(((5-(Isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine (Target Compound) R1 = isopropylthio, R2 = phenyl, R3 = pyrimidine Not reported Not reported
2-(((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine R1 = decylthio, R2 = methyl, R3 = pyrimidine Not reported Not reported
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) R1 = 3-fluorobenzylthio, R2 = phenyl, R3 = pyridine 146–148 86
Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (Tryfuzol®) R1 = furan-2-yl, R2 = phenyl, R3 = acetate salt Not reported Not reported
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine R1 = decylthio, R2 = methyl, R3 = morpholine Not reported Not reported

Key Observations :

  • Alkyl Chain Length : The decylthio derivative (C10 chain) in exhibits higher lipophilicity compared to the target compound’s isopropylthio group (C3 branched chain), which may influence membrane permeability and bioavailability.
  • Aromatic vs.
  • Salt vs. Neutral Forms : Tryfuzol®’s piperidinium salt form improves solubility, a critical factor for pharmaceutical formulations .

Key Observations :

  • Antimicrobial Potency : The decylthio analogue in shows direct antimicrobial activity, while the target compound’s efficacy remains unverified but structurally inferred.
  • Functional Group Impact : The morpholine derivative in demonstrates antifungal activity, suggesting that nitrogen-containing heterocycles enhance interactions with fungal enzymes.
  • Therapeutic Versatility : Tryfuzol® highlights how furan and acetate groups diversify bioactivity beyond antimicrobial effects .

Biological Activity

The compound 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a derivative of the triazole and pyrimidine classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula for the compound is C15H18N4S2C_{15}H_{18}N_4S_2, with a molecular weight of approximately 342.46 g/mol. The structural components include a pyrimidine ring linked to a triazole moiety through a thioether bond, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. A study demonstrated that triazole-thione derivatives can inhibit the growth of pathogenic bacteria with varying degrees of effectiveness, highlighting their potential as antimicrobial agents .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer properties. A related compound was found to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific IC50 values have been reported for related compounds, suggesting that modifications in the side chains can enhance efficacy against different cancer types.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds similar to 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine have been shown to inhibit leukotriene synthesis by acting as FLAP antagonists. This action can significantly reduce inflammation in various models .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The triazole ring can coordinate with metal ions in active sites of enzymes, inhibiting their function.
  • Receptor Modulation : Similar compounds have been identified as modulators of various receptors involved in inflammatory pathways, suggesting that this compound may influence receptor activity through structural analogies .
  • Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies and Research Findings

A variety of studies have explored the biological activities of compounds related to 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine:

Study Activity Cell Line/Model IC50 Value
AnticancerHCT116 (Colon Cancer)6.2 μM
AntimicrobialVarious BacteriaVaried
Anti-inflammatoryHuman Neutrophils1.28 μM

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